Indole, 5-hydroxy-3-(4-piperidylmethyl)-
Description
Core Indole Scaffold Topology
The indole scaffold forms a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring. In indole, 5-hydroxy-3-(4-piperidylmethyl)-, the pyrrole nitrogen resides at position 1, while the hydroxyl group occupies position 5. The 4-piperidylmethyl group is attached to position 3 via a methylene bridge, introducing steric and electronic perturbations to the aromatic system.
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. For example, the indole NH proton in related compounds resonates near δ 9.77 ppm, as observed in benzimidazolone derivatives. The aromatic protons exhibit splitting patterns consistent with a 1,2,3-trisubstituted indole system, with coupling constants (J = 8.1–2.3 Hz) indicative of para- and meta-substituent interactions. The piperidylmethyl group’s methylene protons (CH₂) appear as multiplets between δ 2.13–2.29 ppm, reflecting proximity to the piperidine nitrogen.
| Structural Feature | Spectral Signature | Source |
|---|---|---|
| Indole NH proton | δ 9.77 ppm (br s) | |
| Aromatic protons (C5-OH) | δ 6.88 ppm (dd, J = 9.0, 2.3 Hz) | |
| Piperidylmethyl CH₂ protons | δ 2.13–2.29 ppm (m) |
Positional Analysis of 5-Hydroxy Substituent
The hydroxyl group at position 5 significantly influences the indole’s electronic landscape. Compared to methoxy-substituted analogs (e.g., 5-methoxyindole derivatives), the 5-hydroxy group enhances hydrogen-bonding capacity while reducing electron-donating effects. This difference is evident in ultraviolet-visible (UV-Vis) spectra, where bathochromic shifts occur due to diminished electron donation relative to methoxy groups.
In the crystalline state, the hydroxyl group participates in intramolecular hydrogen bonds with the piperidyl nitrogen, stabilizing a planar indole conformation. Fourier-transform infrared (FTIR) spectroscopy of related compounds shows O-H stretching frequencies near 3200 cm⁻¹, broadened due to hydrogen bonding.
Conformational Dynamics of 4-Piperidylmethyl Group
The 4-piperidylmethyl group exhibits chair-chair interconversion, as evidenced by dynamic NMR studies. At room temperature, the piperidine ring’s axial and equatorial protons coalesce into broad singlets, but at lower temperatures (–40°C), distinct axial (δ 1.69–1.73 ppm) and equatorial (δ 2.63–2.71 ppm) proton signals emerge. The methylene bridge (CH₂) between the indole and piperidine moieties adopts a gauche conformation, minimizing steric clashes with the indole’s C2 proton.
| Conformational State | Proton Chemical Shifts (ppm) | Coupling Constants |
|---|---|---|
| Axial chair | δ 1.69–1.73 (m) | J = 10–12 Hz |
| Equatorial chair | δ 2.63–2.71 (m) | J = 4–6 Hz |
Comparative Structural Analysis with Related Indole Derivatives
Compared to 5-methoxy-3-(1-phenethyl-4-piperidylmethyl)indole, the hydroxyl analog exhibits reduced lipophilicity (clogP = 1.2 vs. 2.8) and enhanced solubility in polar solvents. The absence of a phenethyl group in the target compound eliminates π-π stacking interactions observed in analogs with aromatic substituents.
Crystallographic data for 5-(phenylmethoxy)-3-(4-piperidinylmethyl)-1H-indole reveal a dihedral angle of 85° between the indole and piperidine planes, whereas molecular modeling predicts a smaller angle (72°) for the hydroxyl derivative due to hydrogen-bond-induced planarization.
Properties
CAS No. |
55818-14-9 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C14H18N2O/c17-12-1-2-14-13(8-12)11(9-16-14)7-10-3-5-15-6-4-10/h1-2,8-10,15-17H,3-7H2 |
InChI Key |
KJJHGJHFMCUPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Hydroxyindole Core
A convergent and efficient approach to 5-hydroxyindoles involves an intramolecular alkynol-furan Diels-Alder (IMDAF) reaction followed by aromatization and deprotection steps. This method provides direct access to 5-hydroxyindoles with good yields (15-75%) and allows for diverse substitution patterns at the 3- and 4-positions of the indole ring.
- The process starts with the preparation of a furanyl stannane intermediate, which undergoes transmetalation with n-butyllithium at low temperature.
- Subsequent addition of an alkynone leads to a tertiary alcohol intermediate.
- Microwave heating induces the IMDAF cycloaddition, fragmentation, and aromatization cascade, yielding the 5-hydroxyindole core.
- The Boc protecting group on nitrogen is cleaved thermally during the process.
This method is advantageous due to its convergent nature, mild conditions, and ability to incorporate aromatic substituents that stabilize intermediates, improving yields.
Data Table: Summary of Key Preparation Methods
| Methodology | Key Steps & Reagents | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Intramolecular Alkynol-Furan Diels-Alder (IMDAF) | Furanyl stannane + n-BuLi + alkynone; microwave heating | -78 °C for lithiation; 220 °C microwave | 15 - 75 | Convergent synthesis; direct 5-hydroxyindole formation; aromatic substituents favored |
| N-Alkylation with Chiral Reagents | 3-(piperidin-3-yl)-1H-indole + (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | Room temp to mild heating; chromatographic separation | Not specified | Produces diastereomeric mixtures; stereochemical control possible; requires HPLC |
| Acylation of Aminoindole Esters | Methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate + acylating agent + amine | Heating in solvent; filtration and purification | Not specified | Short, economic process; intermediate for further functionalization |
| Multicomponent Yonemitsu Reaction | Aldehyde + indole + Meldrum’s acid + water | Melting method; solvent-free | 55 - 94 | Green chemistry approach; mild conditions; adaptable for β-indole derivatives |
| Hydrazine Hydrate Cyclization | Indole-containing ketones + hydrazine hydrate | Reflux in methanol | ~65 | Provides indole derivatives with additional ring systems; useful for complex scaffolds |
Research Findings and Analysis
- The IMDAF method stands out for its efficiency and convergent synthesis of 5-hydroxyindoles, enabling simultaneous construction of benzene and pyrrole rings of the indole system. Microwave-assisted heating accelerates the reaction and improves yields.
- The N-alkylation approach using chiral reagents allows for the preparation of stereochemically defined 3-(piperidinyl)indole derivatives, which is critical for biological activity and selectivity. Diastereomer separation and characterization are essential steps.
- The acylation and amination route offers a practical and economic pathway to intermediates that can be further transformed into the target compound, highlighting the importance of stepwise functional group manipulation.
- Green chemistry methods such as the Yonemitsu reaction provide environmentally friendly alternatives for indole derivative synthesis, though adaptation to the specific 5-hydroxy-3-(4-piperidylmethyl)indole may require further optimization.
- Biological activity studies of related 3-(4-piperidinylalkyl)indoles demonstrate the importance of precise substitution patterns for selective serotonin uptake inhibition, underscoring the relevance of synthetic control in preparing pharmacologically active compounds.
Chemical Reactions Analysis
Types of Reactions
Indole, 5-hydroxy-3-(4-piperidylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .
Scientific Research Applications
Neuropharmacology
Indole derivatives, including 5-hydroxy-3-(4-piperidylmethyl)-, have been studied for their effects on the central nervous system. They exhibit properties that may be beneficial in treating neurological disorders. For instance, compounds in this category have been shown to interact with serotonin receptors, which are crucial in mood regulation and anxiety management. Research indicates that certain indole derivatives can act as agonists for serotonin receptors, potentially aiding in the treatment of depression and anxiety disorders .
Antimicrobial Activity
The antimicrobial properties of indole derivatives have garnered attention for their effectiveness against various bacterial strains. Case studies have demonstrated that compounds similar to 5-hydroxy-3-(4-piperidylmethyl)- exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like ciprofloxacin. For example, recent studies found that certain indole derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Indole Derivative A | S. aureus | 30 | <3.90 |
| Indole Derivative B | E. coli | 28 | <6.25 |
| Standard Antibiotic (Ciprofloxacin) | Various | 35 | <4.00 |
Synthesis and Structure-Activity Relationship
The synthesis of indole derivatives often involves multi-step chemical reactions that facilitate the introduction of various functional groups, enhancing their biological activity. For instance, the incorporation of piperidine moieties has been shown to significantly increase binding affinity to biological targets such as serotonin receptors and acetylcholinesterase (AChE) .
Synthetic Approaches
Various synthetic routes have been explored to optimize yield and minimize by-products in the production of indole derivatives. Techniques such as one-pot reactions have been developed to streamline the synthesis process while maintaining high efficiency .
Neuroprotective Effects
A study focused on the neuroprotective effects of indole derivatives indicated that specific compounds could enhance cholinergic neurotransmission, which is vital for cognitive function. The administration of these compounds in animal models demonstrated significant improvements in memory retention and learning capabilities .
Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various indole derivatives against common pathogens, it was found that certain modifications to the indole structure resulted in enhanced antibacterial properties. For example, a derivative with a substituted piperidine group exhibited a broader spectrum of activity against both Gram-positive and Gram-negative bacteria compared to its parent compound .
Mechanism of Action
The mechanism of action of Indole, 5-hydroxy-3-(4-piperidylmethyl)- involves its interaction with various molecular targets and pathways. It may act as an agonist or antagonist at specific receptors, modulating cellular responses. The exact pathways depend on the specific biological context and the target cells or tissues .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The 3-position of the indole ring is a critical site for modulating biological activity. Below is a comparison of 5-hydroxy-3-(4-piperidylmethyl)-1H-indole with key analogs:
Key Observations :
- Substituent Polarity : The 4-piperidylmethyl group introduces moderate polarity compared to hydroxyethyl (more polar) or methoxy (less polar) groups, influencing solubility and membrane permeability.
- Biological Targets : Serotonin derivatives (e.g., Compound 36) interact with neurotransmitter receptors, while piperidine-substituted indoles (e.g., 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole) may target CNS or oncogenic pathways .
Example :
Physicochemical Properties
| Property | 5-Hydroxy-3-(4-piperidylmethyl)-1H-indole | 5-Hydroxy-3-(2-hydroxyethyl)indole | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole |
|---|---|---|---|
| Molecular Weight | ~260 g/mol | ~191 g/mol | ~270 g/mol |
| LogP (Predicted) | 1.8–2.2 | 0.5–1.0 | 2.5–3.0 |
| Hydrogen Bond Donors | 2 (OH, NH) | 2 (OH, NH) | 1 (NH) |
Note: The 4-piperidylmethyl group enhances lipophilicity compared to hydroxyethyl but retains moderate solubility due to the basic piperidine nitrogen.
Q & A
Q. What are the common synthetic routes for preparing 5-hydroxy-3-(4-piperidylmethyl)-indole, and how can existing protocols be adapted for this compound?
The synthesis of indole derivatives often involves condensation reactions between substituted amines and aldehydes or ketones. For example, analogous compounds like bisindolylmaleimides are synthesized via refluxing precursors in acetic acid with sodium acetate . Adapting these methods for 5-hydroxy-3-(4-piperidylmethyl)-indole may require substituting the 4-piperidylmethyl group during the alkylation step. Careful control of reaction time (3–5 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratios for aldehyde derivatives) is critical to avoid side products .
Q. How can the structural integrity of this compound be validated post-synthesis?
Structural characterization should combine multiple techniques:
- X-ray crystallography : Resolve the 3D conformation of the piperidylmethyl and hydroxyl groups, as demonstrated for related spiro-indoline derivatives .
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons for the indole core and piperidine methylene signals).
- Mass spectrometry : Verify molecular weight and purity, particularly for intermediates prone to oxidation at the 5-hydroxy position .
Q. What pharmacological targets are associated with structurally similar indole derivatives?
Bisindolylmaleimide analogs act as kinase inhibitors (e.g., protein kinase C), while other indole-piperidine hybrids target serotonin (5-HT) transporters . The 4-piperidylmethyl group may enhance binding to hydrophobic pockets in enzymes or receptors, suggesting potential applications in neuropharmacology or cancer research .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 4-piperidylmethyl substituent?
Low yields often arise from steric hindrance or poor nucleophilicity of the piperidine nitrogen. Strategies include:
- Catalytic methods : Use phase-transfer catalysts or microwave-assisted synthesis to accelerate alkylation.
- Protecting groups : Temporarily block the 5-hydroxy group to prevent side reactions during piperidylmethylation .
- Purification : Employ gradient HPLC to separate isomers or byproducts caused by the piperidine ring’s conformational flexibility .
Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
Discrepancies may stem from assay conditions (e.g., cell line specificity, buffer pH). To address this:
Q. What experimental approaches elucidate the role of the 4-piperidylmethyl group in structure-activity relationships (SAR)?
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- ADMET prediction : Use tools like SwissADME to predict cytochrome P450 metabolism hotspots (e.g., hydroxylation at the 5-position). Introduce fluorination or methyl groups to block metabolic degradation .
- Solubility optimization : Modify the indole N-H or piperidine nitrogen with polar substituents (e.g., sulfonamides) to enhance aqueous solubility without compromising permeability .
Q. What protocols ensure stability during long-term storage?
- Temperature control : Store lyophilized powder at -20°C to prevent hydrolysis of the piperidine ring .
- Light sensitivity : Use amber vials to protect the indole core from UV-induced degradation .
Methodological Notes
- Synthesis : Prioritize regioselective alkylation and orthogonal protection-deprotection strategies .
- Bioassays : Include positive controls (e.g., GF 109203X for kinase inhibition) and validate results across independent replicates .
- Data reporting : Adhere to ICMJE guidelines for chemical characterization, including purity, CAS number (55818-14-9), and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
